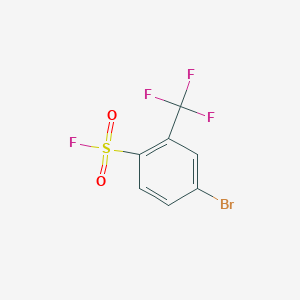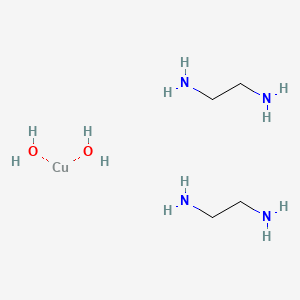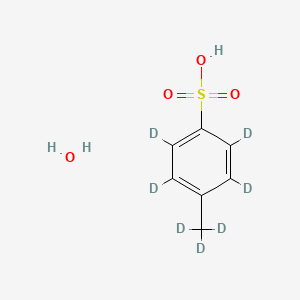
Oxazine 170 perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazine 170 perchlorate: is an organic dye known for its high fluorescence efficiency. It is widely used as a laser dye due to its strong absorption band at 621 nm and emission around 645 nm . This compound is also utilized in various scientific applications, including fluorescence sensing and optical fiber technology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Oxazine 170 perchlorate typically involves the reaction of specific aromatic amines with suitable oxidizing agents under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Oxazine 170 perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the dye.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Chemistry: Oxazine 170 perchlorate is used as a laser dye in various optical applications due to its high fluorescence efficiency and strong absorption and emission properties .
Biology: In biological research, this compound is employed as a fluorescence sensor for detecting and imaging biological molecules such as DNA and RNA .
Medicine: this compound is used in medical diagnostics and imaging techniques due to its ability to bind to specific biomolecules and emit fluorescence under certain conditions .
Industry: In the industrial sector, this compound is used in the fabrication of polymeric optical fibers and sensing membranes for detecting various analytes .
Mecanismo De Acción
The mechanism of action of Oxazine 170 perchlorate involves its interaction with specific molecular targets, leading to fluorescence emission. Upon excitation by light, the compound undergoes a transition to an excited state, followed by the emission of fluorescence as it returns to the ground state. This process is influenced by the molecular environment and the presence of specific binding partners .
Comparación Con Compuestos Similares
Oxazine 720: Another oxazine dye with similar fluorescence properties.
Rhodamine: A class of dyes with strong fluorescence used in similar applications.
N,N-Dimethylaniline: A compound that can form heterocomplexes with Oxazine 170 perchlorate.
Uniqueness: this compound is unique due to its specific absorption and emission wavelengths, high fluorescence efficiency, and ability to form stable complexes with various biomolecules and materials. This makes it particularly valuable in applications requiring precise fluorescence detection and imaging .
Propiedades
Fórmula molecular |
C21H22ClN3O5 |
|---|---|
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
N-ethyl-9-ethylimino-10-methylbenzo[a]phenoxazin-5-amine;perchloric acid |
InChI |
InChI=1S/C21H21N3O.ClHO4/c1-4-22-16-11-19-18(10-13(16)3)24-21-15-9-7-6-8-14(15)17(23-5-2)12-20(21)25-19;2-1(3,4)5/h6-12,23H,4-5H2,1-3H3;(H,2,3,4,5) |
Clave InChI |
CBXAZZAYBZVPEZ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=NCC)C=C4O2)C.OCl(=O)(=O)=O |
Descripción física |
Green powder; [Sigma-Aldrich MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)
![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)




![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)






![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)
